molecular formula C9H10N6O2 B14682095 Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate CAS No. 30855-48-2

Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate

Cat. No.: B14682095
CAS No.: 30855-48-2
M. Wt: 234.22 g/mol
InChI Key: NWNPIGOBHDQWFM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate is a complex organic compound with the molecular formula C9H10N6O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by cyclization with hydrazine to introduce the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

30855-48-2

Molecular Formula

C9H10N6O2

Molecular Weight

234.22 g/mol

IUPAC Name

ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate

InChI

InChI=1S/C9H10N6O2/c1-2-17-6(16)3-5-13-7-8(10)11-4-12-9(7)15-14-5/h4H,2-3H2,1H3,(H2,10,11,12,15)

InChI Key

NWNPIGOBHDQWFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(N=CN=C2N=N1)N

Origin of Product

United States

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